REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE
Description
REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Properties
IUPAC Name |
(3S,4R)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6S3/c1-24-15-6-5-13(10-16(15)25-2)7-8-19-14-11-27(20,21)12-17(14)28(22,23)18-4-3-9-26-18/h3-6,9-10,14,17,19H,7-8,11-12H2,1-2H3/t14-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQQLGYTTWGMMZ-YOEHRIQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE typically involves multiple steps. One common approach is to start with 3,4-dimethoxyphenylacetic acid, which undergoes a series of reactions including esterification, reduction, and sulfonation to introduce the thienylsulfonyl group. The final step involves the coupling of the intermediate with a suitable amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and thienyl groups on biological activity. It may serve as a model compound for the development of new drugs or as a probe to investigate biological pathways .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler compound with similar aromatic and ether groups.
2-(3,4-Dimethoxyphenyl)ethanol: Contains a hydroxyl group instead of the amine and thienylsulfonyl groups.
N-(3,4-Dimethoxyphenethyl)acetamide: An amide derivative with similar aromatic structure.
Uniqueness
The uniqueness of REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE lies in its combination of aromatic, ether, and sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
